molecular formula C9H14ClNOS B1382352 [4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride CAS No. 1803612-21-6

[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride

Cat. No.: B1382352
CAS No.: 1803612-21-6
M. Wt: 219.73 g/mol
InChI Key: SGVYTAAPMWDQCD-UHFFFAOYSA-N
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Description

[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H14ClNOS and a molecular weight of 219.73 g/mol . This compound is known for its unique structure, which includes a methanesulfinylmethyl group attached to a phenyl ring, and a methanamine group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of [4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromomethylphenylmethanamine and methanesulfinyl chloride.

    Reaction Conditions: The reaction between 4-bromomethylphenylmethanamine and methanesulfinyl chloride is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, forming various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, while the methanamine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to [4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride include:

    [4-(Methylsulfinylmethyl)phenyl]methanamine hydrochloride: This compound has a similar structure but with a methylsulfinyl group instead of methanesulfinyl.

    [4-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride: This compound contains a methanesulfonyl group, which is a fully oxidized form of the methanesulfinyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[4-(methylsulfinylmethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-12(11)7-9-4-2-8(6-10)3-5-9;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVYTAAPMWDQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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